1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Kinase inhibition Structure–activity relationship Trifluoromethyl positional scanning

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine (CAS 1305860-95-0) is a 3‑aminopiperidine derivative N‑substituted with a 3‑(trifluoromethyl)pyridin‑2‑yl group. The molecule (C₁₁H₁₄F₃N₃, MW 245.24 g mol⁻¹) contains a primary amine at the piperidine 3‑position and a –CF₃ substituent ortho to the pyridine nitrogen.

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
CAS No. 1305860-95-0
Cat. No. B1400851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
CAS1305860-95-0
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)N
InChIInChI=1S/C11H14F3N3/c12-11(13,14)9-4-1-5-16-10(9)17-6-2-3-8(15)7-17/h1,4-5,8H,2-3,6-7,15H2
InChIKeyNOPXTSKIHXGGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine (CAS 1305860-95-0) – Chemical Identity and Core Structural Features


1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine (CAS 1305860-95-0) is a 3‑aminopiperidine derivative N‑substituted with a 3‑(trifluoromethyl)pyridin‑2‑yl group . The molecule (C₁₁H₁₄F₃N₃, MW 245.24 g mol⁻¹) contains a primary amine at the piperidine 3‑position and a –CF₃ substituent ortho to the pyridine nitrogen . This arrangement places the electron‑withdrawing trifluoromethyl group adjacent to the N‑aryl linkage, creating a sterically and electronically distinct environment compared to positional isomers . The compound is commercially available as a research chemical from multiple suppliers, typically in ≥95 % purity .

Why 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine Cannot Be Replaced by a Close Analog Without Quantitative Re‑validation


Within the trifluoromethylpyridyl‑piperidine family, seemingly minor structural modifications—relocating the –CF₃ group from 3‑ to 4‑ or 5‑position of the pyridine ring, moving the amine from the 3‑ to the 4‑position of the piperidine, or replacing the piperidine with piperazine—can produce large shifts in target binding kinetics and cellular potency [1]. For example, a kinase inhibitor series bearing the 4‑CF₃‑2‑pyridyl motif achieved a Ki of 9 nM against DLK, demonstrating that the CF₃ position directly impacts affinity [1]. Similarly, the 4‑amino positional isomer (CAS 821768-16-5) presents the amine at a different vector, altering hydrogen‑bond geometry and scaffold geometry for hit‑to‑lead optimisation . Consequently, any generic substitution without re‑determination of potency, selectivity, and physicochemical parameters risks invalidating structure‑activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine vs. Its Closest Analogs


Positional CF₃ Effect: 3‑CF₃‑2‑pyridyl vs. 4‑CF₃‑2‑pyridyl on Kinase Binding Affinity

In a dual‑leucine‑zipper kinase (DLK) inhibitor series, the 4‑CF₃‑2‑pyridyl regioisomer achieves a binding affinity (Ki) of 9 nM, while the 3‑CF₃‑2‑pyridyl scaffold presents the CF₃ group ortho to the pyridine nitrogen, altering electron density and steric profile [1]. The difference in CF₃ placement is known to change the dihedral angle between the pyridine and piperidine rings, which can modulate target engagement [1].

Kinase inhibition Structure–activity relationship Trifluoromethyl positional scanning

Piperidine‑Amine Positional Isomerism: 3‑Amine vs. 4‑Amine Bioactivity Divergence

The target compound carries the primary amine at the piperidine 3‑position, while the regioisomer CAS 821768‑16‑5 bears it at the 4‑position . In aminopiperidine‑based kinase inhibitors, moving the amine from position 3 to position 4 alters the trajectory of the H‑bond donor, which has been shown to shift selectivity profiles across kinase panels and modify cellular IC₅₀ values by an order of magnitude in Pim kinase programmes [1].

Medicinal chemistry Piperidine SAR Amine positional scanning

Ring Heteroatom Effect: Piperidine vs. Piperazine on Lipophilicity and Predicted ADME

The piperidine analogue (target compound) has calculated logP ≈ 1.8, whereas the piperazine counterpart (CAS 87394‑63‑6) introduces a second nitrogen, lowering logP to ≈ 1.2 and adding a hydrogen‑bond acceptor . Experimentally, piperazine‑to‑piperidine scaffold replacement in CNS‑targeted series has been shown to increase brain penetration (Kp,uu) by 2–5‑fold due to reduced hydrogen‑bonding capacity and higher logD [1]. This predicts that the target piperidine compound will exhibit superior passive membrane permeability relative to the piperazine analog.

Physicochemical profiling Lipophilicity Scaffold hopping

Functional Group Impact: 3‑Amine vs. 4‑Ketone on Hydrogen‑Bonding and Vectorial Diversity

The ketone analog 1‑[3‑(trifluoromethyl)pyridin‑2‑yl]piperidin‑4‑one (CAS 801306‑55‑8) replaces the 3‑NH₂ group with a 4‑C=O . The amine offers a hydrogen‑bond donor (HBD) and a basic pKa ≈ 9.5, whereas the ketone is an H‑bond acceptor only with no basicity. In fragment‑based screening libraries, primary amines engage Asp/Glu side chains via salt bridges, while ketones preferentially interact with backbone NH groups or water‑mediated networks [1]. This functional‑group switch fundamentally changes the pharmacophore and is not a viable one‑for‑one substitution.

Fragment-based drug design Hydrogen-bond donor/acceptor profile Building block diversity

Chlorine Substitution Effect: 3‑CF₃ vs. 3‑Cl‑5‑CF₃ on Cytotoxicity in Cancer Cell Lines

The 3‑chloro‑5‑(trifluoromethyl) analog (CAS 1185313‑62‑5) adds a chlorine atom at the pyridine 3‑position, which increases both molecular volume and lipophilicity . In a study of trifluoromethylpyridyl‑piperidine derivatives, modifications to the pyridine ring significantly influenced cytotoxicity, with IC₅₀ values varying from low micromolar to sub‑micromolar depending on substitution pattern [1]. The unsubstituted 3‑CF₃ compound provides a cleaner SAR baseline, avoiding confounding contributions from the additional halogen.

Anticancer activity Halogen SAR Cytotoxicity profiling

Optimal Scientific and Industrial Use Cases for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation – Pim and DLK Programmes

The 3‑CF₃‑2‑pyridyl‑piperidine scaffold has been extensively claimed in Pim kinase inhibitor patents [1]. Medicinal chemistry teams requiring the exact 3‑CF₃ regioisomer should procure this compound as a reference intermediate, as the 4‑CF₃ analog shows different kinase binding profiles (e.g., 9 nM Ki against DLK) [2]. Using the incorrect regioisomer would derail SAR tables and lead to erroneous structure‑activity conclusions.

CNS Drug Discovery – BBB Penetration Optimisation

Compared to the piperazine analog (CAS 87394‑63‑6), the piperidine core of the target compound is predicted to have a ΔlogP advantage of ~0.6 units, translating to 2–5‑fold higher brain‑to‑plasma ratios in rodent models [3]. CNS programmes targeting intracellular kinases or GPCRs can use this building block as a starting point for parallel SAR exploration without the need for initial permeability rescue.

Fragment‑Based and Covalent Inhibitor Design

The primary 3‑amine provides a tractable synthetic handle for amide, sulfonamide, urea, or reductive amination derivatisation, enabling rapid library expansion [4]. In contrast, the 4‑ketone analog offers no convenient amine handle. Fragment‑growing campaigns benefit from the compound's balanced lipophilicity and the ability to probe salt‑bridge interactions with catalytic aspartate or glutamate residues.

Anticancer Screening – Clean Scaffold Baseline

For cytotoxicity screening, the unsubstituted 3‑CF₃ compound provides a baseline free from the confounding effects of additional halogens present in the 3‑Cl‑5‑CF₃ analog. SAR studies indicate that the chloro substituent can shift IC₅₀ values by 2–10‑fold in MCF‑7 and A549 assays [5]. Procuring the halogen‑free scaffold allows deconvolution of electronic vs. steric contributions to antiproliferative activity.

Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.